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molecular formula C7H10O2 B1593588 3-Ethoxycyclopent-2-en-1-one CAS No. 22627-70-9

3-Ethoxycyclopent-2-en-1-one

Cat. No. B1593588
M. Wt: 126.15 g/mol
InChI Key: SUQNVCCJLBQVEI-UHFFFAOYSA-N
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Patent
US07091232B2

Procedure details

3-Ethoxy-cyclopent-2-enone (Intermediate NINE1) (commercially available from Aldrich) (10.0 g, 77.6 mmol) in carbon tetrachloride (15 mL) at 0° C. was treated with NBS (15.3 g, ˜85 mmol) added portion-wise over 30 m. After 1 h at 0° C. the mixture was partitioned between CH2Cl2 and saturated NaHCO3. The aqueous layer was extracted with CH2Cl2. The pooled organic layers were washed with H2O (2×) and dried over MgSO4. The mixture was filtered and evaporated to dryness. The solid was recrystallized from pentane:ether to give 13.3 g of 2-bromo-3-ethoxy-cyclopent-2-enone (Intermediate NINE2).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH2:8][CH2:7][C:6](=[O:9])[CH:5]=1)[CH3:2].C1C(=O)N([Br:17])C(=O)C1>C(Cl)(Cl)(Cl)Cl>[Br:17][C:5]1[C:6](=[O:9])[CH2:7][CH2:8][C:4]=1[O:3][CH2:1][CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC1=CC(CC1)=O
Name
Quantity
15.3 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added portion-wise over 30 m
CUSTOM
Type
CUSTOM
Details
After 1 h at 0° C. the mixture was partitioned between CH2Cl2 and saturated NaHCO3
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CH2Cl2
WASH
Type
WASH
Details
The pooled organic layers were washed with H2O (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from pentane

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(CCC1OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 13.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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